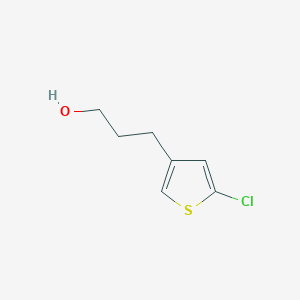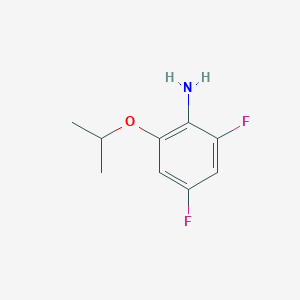
2,4-Difluoro-6-(propan-2-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-6-(propan-2-yloxy)aniline is an organic compound with the molecular formula C9H11F2NO It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 6 is replaced by a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-(propan-2-yloxy)aniline typically involves the introduction of the propan-2-yloxy group to a difluoroaniline precursor. One common method is through the nucleophilic substitution reaction of 2,4-difluoroaniline with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-(propan-2-yloxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives.
Scientific Research Applications
2,4-Difluoro-6-(propan-2-yloxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-(propan-2-yloxy)aniline involves its interaction with specific molecular targets. The fluorine atoms and the propan-2-yloxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: This compound lacks the propan-2-yloxy group and has different chemical properties and reactivity.
2,6-Difluoroaniline: Similar to 2,4-Difluoroaniline but with fluorine atoms at different positions on the benzene ring.
4-Bromo-2,6-difluoroaniline: Contains a bromine atom in addition to the fluorine atoms, leading to different reactivity and applications.
Uniqueness
2,4-Difluoro-6-(propan-2-yloxy)aniline is unique due to the presence of both fluorine atoms and the propan-2-yloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2,4-difluoro-6-propan-2-yloxyaniline |
InChI |
InChI=1S/C9H11F2NO/c1-5(2)13-8-4-6(10)3-7(11)9(8)12/h3-5H,12H2,1-2H3 |
InChI Key |
GEQXLIOMHJGUDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC(=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


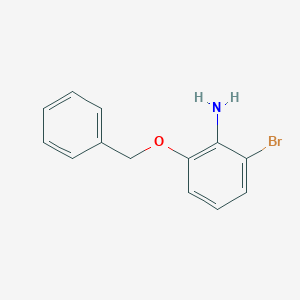
![1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine](/img/structure/B13275920.png)
![Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13275921.png)

![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol](/img/structure/B13275930.png)
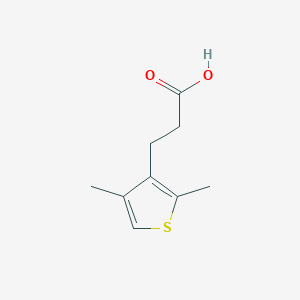
![N-[1-(2,4-dichlorophenyl)ethyl]cyclobutanamine](/img/structure/B13275935.png)
![1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine](/img/structure/B13275937.png)
![3-[(Thian-3-yl)amino]benzonitrile](/img/structure/B13275941.png)
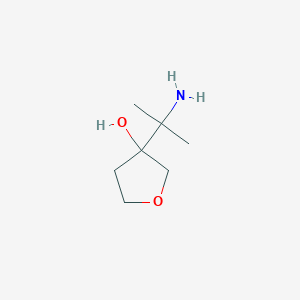
amine](/img/structure/B13275955.png)


